molecular formula C16H22Cl2N2O B10769900 N-[2-[bis(trideuteriomethyl)amino]cyclohexyl]-3,4-dichloro-N-methylbenzamide

N-[2-[bis(trideuteriomethyl)amino]cyclohexyl]-3,4-dichloro-N-methylbenzamide

Cat. No.: B10769900
M. Wt: 335.3 g/mol
InChI Key: JGPNMZWFVRQNGU-WFGJKAKNSA-N
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Description

U-47700-d6 is a deuterium-labeled analog of U-47700, a synthetic opioid analgesic. It is primarily used as an internal standard for the quantification of U-47700 in various analytical applications, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The compound is categorized as a utopioid and is regulated as a Schedule I substance in the United States .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of U-47700-d6 involves the incorporation of deuterium atoms into the molecular structure of U-47700. The general synthetic route includes the following steps:

    Starting Material: The synthesis begins with the preparation of trans-3,4-dichloro-N-[2-(dimethylamino-d6)cyclohexyl]-N-methyl-benzamide.

    Deuterium Incorporation: Deuterium atoms are introduced into the dimethylamino group of the cyclohexyl ring.

    Reaction Conditions: The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods: Industrial production of U-47700-d6 follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: U-47700-d6 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Catalysts: Catalysts like palladium on carbon (Pd/C) and platinum oxide (PtO2) are employed in various reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated analogs with modified functional groups .

Scientific Research Applications

U-47700-d6 has several scientific research applications, including:

Mechanism of Action

U-47700-d6, like its parent compound U-47700, acts as an agonist at the μ-opioid receptor. The mechanism involves:

Comparison with Similar Compounds

    U-47700: The parent compound, a potent μ-opioid receptor agonist.

    N-desmethyl-U-47700: A metabolite of U-47700 with lower affinity for opioid receptors.

    N,N-didesmethyl-U-47700: Another metabolite with negligible opioid receptor affinity.

    Methoxyacetylfentanyl: A fentanyl analog with similar opioid receptor activity

Uniqueness: U-47700-d6 is unique due to its deuterium labeling, which makes it an ideal internal standard for analytical applications. The deuterium atoms provide a distinct mass difference, allowing for accurate quantification of U-47700 in complex biological matrices .

Properties

Molecular Formula

C16H22Cl2N2O

Molecular Weight

335.3 g/mol

IUPAC Name

N-[2-[bis(trideuteriomethyl)amino]cyclohexyl]-3,4-dichloro-N-methylbenzamide

InChI

InChI=1S/C16H22Cl2N2O/c1-19(2)14-6-4-5-7-15(14)20(3)16(21)11-8-9-12(17)13(18)10-11/h8-10,14-15H,4-7H2,1-3H3/i1D3,2D3

InChI Key

JGPNMZWFVRQNGU-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(C1CCCCC1N(C)C(=O)C2=CC(=C(C=C2)Cl)Cl)C([2H])([2H])[2H]

Canonical SMILES

CN(C)C1CCCCC1N(C)C(=O)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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